molecular formula C14H16N6S B3897758 6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine

6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine

Cat. No. B3897758
M. Wt: 300.38 g/mol
InChI Key: FTHAMWPZSRDZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine acts as a potent agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound has been shown to increase the release of serotonin in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the regulation of mood and emotions, the enhancement of cognitive function, and the induction of hallucinations and other psychotropic effects.

Advantages and Limitations for Lab Experiments

6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine has several advantages as a research tool, including its high potency, selectivity, and affinity for serotonin receptors. However, this compound also has several limitations, including its potential toxicity and side effects, as well as its limited solubility and stability in aqueous solutions.

Future Directions

There are several future directions for the research on 6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of this compound and its derivatives in preclinical and clinical settings.

Scientific Research Applications

6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, this compound has been used as a research tool to study the effects of serotonin receptor agonists on the central nervous system. This compound has also been studied for its potential applications in drug discovery, as it has been shown to exhibit a wide range of pharmacological activities.

properties

IUPAC Name

6-[4-(thiophen-2-ylmethyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S/c1-2-11(21-7-1)8-19-3-5-20(6-4-19)14-12-13(16-9-15-12)17-10-18-14/h1-2,7,9-10H,3-6,8H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHAMWPZSRDZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine
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6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine

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